molecular formula C15H23NO B2555166 1-(Benzyl(2-methylallyl)amino)-2-methylpropan-2-ol CAS No. 892871-63-5

1-(Benzyl(2-methylallyl)amino)-2-methylpropan-2-ol

Cat. No. B2555166
CAS RN: 892871-63-5
M. Wt: 233.355
InChI Key: JZPPKUOGORHYBA-UHFFFAOYSA-N
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Description

The compound “1-(Benzyl(2-methylallyl)amino)-2-methylpropan-2-ol” is an organic compound containing a benzyl group, an amino group, and a 2-methylpropan-2-ol group . The benzyl group is a common substituent in organic chemistry, consisting of a phenyl ring attached to a CH2 group . The 2-methylallyl group is a type of allyl group, which are often involved in reactions due to their ability to form stable radicals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its constituent groups. The benzyl group would likely contribute to the compound’s aromaticity, while the amino group could participate in hydrogen bonding .


Chemical Reactions Analysis

Benzyl compounds are known to undergo a variety of reactions, including oxidation and reduction . The allyl group in the compound could also participate in reactions, as allyl groups are known to be reactive due to their ability to form stable radicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the benzyl and amino groups could influence its solubility, boiling point, and other properties .

Scientific Research Applications

Synthesis and Antimalarial Activities

1-(Benzyl(2-methylallyl)amino)-2-methylpropan-2-ol and its derivatives have been synthesized and evaluated for their antimalarial activities. A study demonstrated the microwave-assisted ring opening of epoxides as a route to synthesize a series of 1-aminopropan-2-ols, which exhibited micromolar potency against malaria strains, including chloroquine-resistant and chloroquine-sensitive Plasmodium falciparum (Robin et al., 2007).

Biofuel Production

This compound has been implicated in the production of biofuels. In a study on 2-methylpropan-1-ol (isobutanol), a leading candidate biofuel, researchers engineered enzymes for anaerobic production at high efficiency and yield, demonstrating the compound’s potential in sustainable energy solutions (Bastian et al., 2011).

Chemical Reactions and Catalysis

The compound is also involved in chemical reactions such as hydrocarbonylation, which plays a significant role in industrial chemistry. A research demonstrated its use in hydrocarbonylation reactions to produce butane-1,4-diol and 2-methylpropan-1-ol, providing insights into reaction mechanisms and catalytic processes (Simpson et al., 1996).

Polymer Science Applications

In polymer science, derivatives of this compound have been used as photoinitiators for ultraviolet-curable pigmented coatings. This application is vital for developing advanced materials with specific light-responsive properties (Angiolini et al., 1997).

properties

IUPAC Name

1-[benzyl(2-methylprop-2-enyl)amino]-2-methylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-13(2)10-16(12-15(3,4)17)11-14-8-6-5-7-9-14/h5-9,17H,1,10-12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPPKUOGORHYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN(CC1=CC=CC=C1)CC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add lithium bromide (955 mg, 11.0 mmol) to a mixture of isobutylene oxide (6.20 mL, 68.8 mmol) and benzyl-(2-methyl-allyl)-amine (9.51 g, 59.0 mmol). Stir the mixture for 3.5 h at room temperature then treat with additional epoxide (1.5 mL, 16.6 mmol) and heat at 60° C. for 1.7 h. Dilute the mixture with CH2Cl2 (200 mL) and wash with water (200 mL). Dry, filter and concentrate the organic solution. Dry the residue at 80° C. under vacuum to give the title compound (13.5 g, 98%) as a colorless oil. 1H NMR (400 MHz, DMSO-d6): δ 7.2-7.4 (5H, m), 4.90 (1H, s), 4.83 (1H, s), 4.18 (1H, s), 3.59 (2H, s), 2.98 (2H, s), 2.27 (2H, s), 1.71 (3H, s), 1.05 (6H, s).
Quantity
955 mg
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step Two
Quantity
9.51 g
Type
reactant
Reaction Step Two
[Compound]
Name
epoxide
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
98%

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